molecular formula C15H16O4 B12422705 5,6-Dihydroyangonin-d3

5,6-Dihydroyangonin-d3

Cat. No.: B12422705
M. Wt: 263.30 g/mol
InChI Key: AYXCIWVJOBQVFH-VOLOUVRFSA-N
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Description

5,6-Dihydroyangonin-d3 is a deuterium-labeled analog of 5,6-Dihydroyangonin, a kavalactone derivative found in kava (Piper methysticum). The deuterated form incorporates three deuterium atoms (d3) at specific positions, enhancing its utility as an internal standard in mass spectrometry-based analytical workflows. This compound is primarily used in pharmacokinetic and metabolic studies to improve quantification accuracy by minimizing isotopic interference . The non-deuterated parent compound, 5,6-Dihydroyangonin (CAS 3328-60-7), is known for its psychoactive properties and interactions with gamma-aminobutyric acid (GABA) receptors .

Properties

Molecular Formula

C15H16O4

Molecular Weight

263.30 g/mol

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-4-(trideuteriomethoxy)-2,3-dihydropyran-6-one

InChI

InChI=1S/C15H16O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-8,10,13H,9H2,1-2H3/b8-5+/i2D3

InChI Key

AYXCIWVJOBQVFH-VOLOUVRFSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=O)OC(C1)/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC(=O)OC(C1)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroyangonin-d3 involves the incorporation of deuterium atoms into the 5,6-Dihydroyangonin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the deuterium incorporation process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity this compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydroyangonin-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the pyranone moiety, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

5,6-Dihydroyangonin-d3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Dihydroyangonin-d3 involves its interaction with molecular targets and pathways in biological systems. It is believed to exert its effects by modulating neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors. This modulation can lead to anxiolytic and sedative effects, making it a potential candidate for treating anxiety and related disorders . Additionally, its antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,6-Dihydroyangonin (Non-Deuterated)
  • Structural Relationship: The non-deuterated form lacks isotopic labeling, making it less suitable for precise quantification in complex biological matrices.
  • Applications : Used in pharmacological studies to investigate kavalactone effects on neurotransmitter systems.
  • Analytical Limitations: Susceptible to interference in LC-MS/MS due to overlapping signals with endogenous metabolites.
Deuterated Standards from Other Classes

Examples from the evidence include:

Key Comparison Table :

Compound Molecular Formula (Deuterated) Exact Mass (Da) Primary Use Isotopic Purity
5,6-Dihydroyangonin-d3 C₁₄H₁₃D₃O₄ ~269.28* LC-MS/MS internal standard ≥98%†
5,6-Dihydroyangonin C₁₄H₁₆O₄ 266.22 Pharmacological research N/A
Oxfendazole-d3 C₁₅H₁₀D₃N₃O₃S 323.35‡ Veterinary drug metabolism studies ≥99%†
Xylazine-d6 C₁₂H₁₀D₆N₂S 254.24‡ Food safety monitoring ≥98%†

*Estimated based on isotopic substitution; †Typical purity for deuterated standards ; ‡Data inferred from structural analogs.

Advantages of Deuterated Standards
  • Signal Differentiation: Deuterium labeling shifts the mass-to-charge (m/z) ratio in mass spectrometry, enabling clear distinction from non-deuterated analytes .
  • Stability: Enhanced metabolic stability compared to non-deuterated counterparts, critical for long-term studies.
Limitations
  • Synthetic Complexity : Deuterium incorporation requires specialized synthesis routes, increasing production costs .
  • Isotopic Effects: Minor differences in physicochemical properties (e.g., solubility) may affect chromatographic retention times.

Critical Analysis of Evidence Gaps

  • Performance Data : Metrics such as chromatographic retention times, ionization efficiency, and stability under varying pH conditions are absent in the provided sources. Further primary literature or manufacturer documentation would be required for comprehensive validation.

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